(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate
Description
(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate is a bicyclic monoterpene derivative characterized by a norbornane-like framework (bicyclo[2.2.1]heptane) with a thiocyanate (-SCN) functional group at the 1-position and a methylidene (=CH₂) substituent at the 2-position. The stereochemistry at the 1S and 4S positions governs its spatial arrangement, influencing its reactivity, solubility, and interactions with biological targets . Thiocyanate groups are known for their nucleophilic and redox-active properties, making this compound a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science .
Properties
CAS No. |
521068-32-6 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate |
InChI |
InChI=1S/C11H15NS/c1-8-6-9-4-5-11(8,13-7-12)10(9,2)3/h9H,1,4-6H2,2-3H3/t9-,11-/m0/s1 |
InChI Key |
XFEOZMOVPGFHLQ-ONGXEEELSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=C)C2)SC#N)C |
Canonical SMILES |
CC1(C2CCC1(C(=C)C2)SC#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester typically involves the reaction of a suitable bicyclic alcohol with thiocyanic acid. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include a controlled temperature range to ensure the stability of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive thiocyanate group.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its stereochemistry, substituent positions, and functional groups. Below is a systematic comparison with analogous bicyclo[2.2.1]heptane derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Stereochemical Impact : The 1S,4S configuration of the target compound distinguishes it from its 1R,4R enantiomer. For example, enantiomeric pairs may exhibit divergent binding affinities to chiral biological targets (e.g., enzymes or receptors) .
Functional Group Reactivity :
- Thiocyanate vs. Sulfonate : Thiocyanate groups participate in nucleophilic substitution and metal coordination, whereas sulfonates (e.g., in methanesulfonate derivatives) are better leaving groups, facilitating SN2 reactions .
- Oxo vs. Methylidene : The 2-oxo group in analogs like Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate increases electrophilicity, enabling ketone-specific reactions (e.g., reductions or condensations) absent in the methylidene-bearing target compound .
Biological Activity: Sulfonate derivatives (e.g., Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) show promise as anti-inflammatory agents due to sulfonate’s mimicry of biological phosphates . Thiocyanate-containing compounds may inhibit enzymes like myeloperoxidase or act as nitric oxide donors, though this requires validation for the target compound .
Thermodynamic Stability: The bicyclo[2.2.1]heptane core confers rigidity, but substituents modulate stability.
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
